molecular formula C7H11NO3 B15208142 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone

1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone

Katalognummer: B15208142
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: ZUDDIGUHKYFDGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyethylamine with an appropriate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)ethanone can be compared with other similar compounds, such as:

    1-(3-(2-Hydroxyethyl)-1-piperidinyl)ethanone: This compound has a similar hydroxyethyl group but differs in the heterocyclic ring structure.

    2-Hydroxyethyl urea: Another compound with a hydroxyethyl group, but with different chemical properties and applications.

    1-(3-(2-Hydroxyethyl)-4,5-dihydroisoxazol-5-yl)propane: A structurally similar compound with variations in the alkyl chain length.

The uniqueness of this compound lies in its specific isoxazole ring structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H11NO3

Molekulargewicht

157.17 g/mol

IUPAC-Name

1-[3-(2-hydroxyethyl)-4,5-dihydro-1,2-oxazol-5-yl]ethanone

InChI

InChI=1S/C7H11NO3/c1-5(10)7-4-6(2-3-9)8-11-7/h7,9H,2-4H2,1H3

InChI-Schlüssel

ZUDDIGUHKYFDGG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CC(=NO1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.